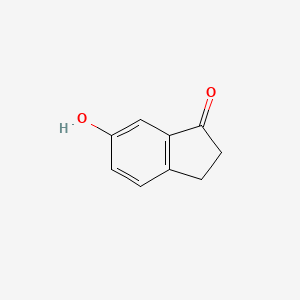

6-Hydroxy-1-indanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,10H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOANRQDXNNXOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427271 | |

| Record name | 6-Hydroxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62803-47-8 | |

| Record name | 6-Hydroxyindan-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62803-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Hydroxy-1-indanone CAS number and properties

An In-depth Technical Guide to 6-Hydroxy-1-indanone

This guide provides a comprehensive overview of this compound, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document details the compound's properties, synthesis protocols, and significant biological applications, presenting data in a clear, structured format.

Core Compound Identification

This compound is a bicyclic aromatic ketone. Its structure, featuring a hydroxyl group on the benzene (B151609) ring, makes it a valuable precursor for synthesizing a range of biologically active molecules.

| Identifier | Value |

| CAS Number | 62803-47-8[1][2][3][4] |

| Molecular Formula | C₉H₈O₂[1][2][4][5] |

| IUPAC Name | 6-hydroxy-2,3-dihydroinden-1-one[5] |

| Synonyms | 6-Hydroxy-2,3-dihydro-1H-inden-1-one, 6-hydroxyindan-1-one[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 148.16 g/mol [1][2][4][5] |

| Appearance | White to light yellow crystalline solid[1][6] |

| Melting Point | 154-158 °C[1][3][6] |

| Boiling Point (Predicted) | 329.0 ± 31.0 °C[6] |

| InChI Key | MOANRQDXNNXOLW-UHFFFAOYSA-N[1] |

| SMILES | Oc1ccc2CCC(=O)c2c1[1] |

Synthesis Protocol: Demethylation of 6-Methoxy-1-indanone

A common laboratory-scale synthesis of this compound involves the demethylation of 6-Methoxy-1-indanone using aluminum chloride as a Lewis acid catalyst.[6][7]

Materials:

-

6-Methoxy-1-indanone (1.0 eq, 15.4 mmol, 2.5 g)

-

Aluminum chloride (2.6 eq, 39.7 mmol, 5.3 g)

-

Toluene (B28343) (100 mL)

-

Ethyl acetate

-

Ice water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

A suspension of aluminum chloride (5.3 g) in toluene (75 mL) is prepared in a reaction flask under a nitrogen atmosphere at room temperature.

-

6-Methoxy-1-indanone (2.5 g) is added slowly to the stirred suspension. The remaining reactant is rinsed into the flask with an additional 25 mL of toluene.

-

The reaction mixture is heated to reflux and maintained for 1 hour.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled mixture is slowly poured into ice water to quench the reaction.

-

The mixture is transferred to a separatory funnel using ethyl acetate. The organic layer is separated.

-

The organic phase is washed sequentially with water (2x) and then with saturated sodium chloride solution (1x).

-

The washed organic layer is dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the product.

Yield and Characterization:

-

Yield: 1.5 g (66%) of 6-hydroxy-2,3-dihydro-1H-inden-1-one as a light tan solid.[6][7]

-

¹H NMR (400 MHz, DMSO-d6): δ 9.72 (s, 1H), 7.36 (d, J = 8 Hz, 1H), 7.07 (dd, J = 8, 3 Hz, 1H), 6.90 (d, J = 3 Hz, 1H), 2.94 (m, 2H), 2.58 (m, 2H).[6][7]

Biological Significance and Applications

This compound serves as a key building block in the synthesis of various compounds with significant therapeutic potential.

Precursor for Checkpoint Kinase 1 (CHK-1) Inhibitors

This compound is utilized in the synthesis of 1,4-dihydroindeno[1,2-c]pyrazoles.[2][6][7] These molecules are potent inhibitors of Checkpoint Kinase 1 (CHK-1), an essential enzyme in the DNA damage response pathway.[2][6][7] By inhibiting CHK-1, these compounds can disrupt cell cycle checkpoints, leading to the death of cancer cells, particularly in combination with DNA-damaging chemotherapies.[2][6][7]

Synthesis of Monoamine Oxidase (MAO) Inhibitors

Derivatives of this compound, specifically C6-alkoxy and benzyloxy-substituted 1-indanones, are potential inhibitors of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[8] MAOs are enzymes that metabolize amine neurotransmitters like serotonin (B10506) and dopamine.[8] Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.

Development of Anti-Inflammatory Agents

Researchers have designed and synthesized novel 2-benzylidene-1-indanone (B110557) derivatives with a hydroxyl group at the C-6 position.[9] These compounds have been evaluated for their ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[9] This line of research indicates the potential of the this compound scaffold in developing new anti-inflammatory drugs.[9]

Experimental Workflow: Anti-Inflammatory Activity Screening

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

-

Pre-incubation: The cells are pre-incubated with the synthesized this compound derivatives at a specific concentration (e.g., 10 µM) for 30 minutes.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 0.5 µg/mL) to induce an inflammatory response. This incubation typically lasts for 24 hours.

-

Cytokine Measurement: The concentration of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage inhibition of cytokine release by the test compounds is calculated relative to a control (LPS-stimulated cells without any compound).

Safety and Handling

This compound is associated with several hazard classifications. Users should consult the Safety Data Sheet (SDS) before handling.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[1][5]

-

Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1] Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. This compound 97 62803-47-8 [sigmaaldrich.com]

- 2. This compound|lookchem [lookchem.com]

- 3. 62803-47-8 this compound AKSci J92459 [aksci.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C9H8O2 | CID 7020659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 62803-47-8 [m.chemicalbook.com]

- 7. This compound | 62803-47-8 [chemicalbook.com]

- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Hydroxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-1-indanone is a crucial chemical intermediate, recognized for its role in the synthesis of various biologically active molecules. Its indanone core is a privileged structure in medicinal chemistry, forming the backbone of compounds with diverse therapeutic applications. Notably, it serves as a precursor for the synthesis of 1,4-dihydroindeno[1,2-c]pyrazoles, which have been identified as potent inhibitors of Checkpoint Kinase 1 (CHK-1), a key regulator in the DNA damage response pathway, thereby showing potential in cancer therapy.[1][2] This guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and relevant biological pathway context.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated resource for laboratory use and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | [1][3][4] |

| Molecular Weight | 148.16 g/mol | [1][4][5] |

| Appearance | White to light yellow, powder to crystal | [1][3] |

| Melting Point | 154-158 °C | [1][3][6] |

| Boiling Point | 329.0 ± 31.0 °C (Predicted) | [1][3] |

| Density | 1.305 g/cm³ | [3] |

| Solubility | Soluble in Methanol | [1][3][7] |

| pKa | 9.45 ± 0.20 (Predicted) | [1][3] |

| LogP | 1.521 | [3] |

| Flash Point | 139.8 °C | [3] |

| Vapor Pressure | 9.51E-05 mmHg at 25°C | [3] |

| Refractive Index | 1.631 | [3] |

| CAS Number | 62803-47-8 | [1] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are key experimental protocols related to this compound.

Synthesis of this compound via Demethylation

This protocol details the synthesis of this compound from its methoxy (B1213986) precursor, 6-Methoxy-1-indanone, using aluminum chloride for demethylation.[1][2]

Materials:

-

6-Methoxy-1-indanone (2.5 g, 15.4 mmol)

-

Aluminum chloride (5.3 g, 39.7 mmol)

-

Toluene (B28343) (100 mL total)

-

Ethyl acetate (B1210297)

-

Ice water

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Nitrogen atmosphere

Procedure:

-

A suspension of aluminum chloride (5.3 g) in toluene (75 mL) is prepared in a reaction vessel under a nitrogen atmosphere with stirring at room temperature.

-

6-Methoxy-1-indanone (2.5 g) is added slowly to the suspension. Any remaining reactant in the funnel is washed into the vessel with an additional 25 mL of toluene.

-

The reaction mixture is heated to reflux and maintained for 1 hour.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled mixture is then carefully poured into ice water to quench the reaction.

-

The entire mixture is transferred to a separatory funnel using ethyl acetate to aid the transfer.

-

The organic and aqueous layers are separated. The organic phase is washed twice with water and once with a saturated sodium chloride solution.

-

The washed organic phase is dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the product, 6-hydroxy-2,3-dihydro-1H-inden-1-one (this compound), as a light tan solid.[1][2]

Characterization:

-

¹H NMR (400 MHz, DMSO-d6): δ 9.72 (s, 1H), 7.36 (d, J = 8 Hz, 1H), 7.07 (dd, J = 8, 3 Hz, 1H), 6.90 (d, J = 3 Hz, 1H), 2.94 (m, 2H), 2.58 (m, 2H).[1][2]

General Protocol for Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

Procedure:

-

A small amount of the dry, crystalline this compound is packed into the bottom of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (154-158 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A narrow melting range typically indicates high purity.

Visualizations: Workflow and Biological Context

To better illustrate the practical and biological relevance of this compound, the following diagrams have been generated using Graphviz.

Caption: Synthesis Workflow for this compound.

Derivatives of this compound have been shown to inhibit CHK-1, a critical kinase in the cell's response to DNA damage. The following diagram illustrates this relationship.

Caption: Role of CHK-1 and its inhibition by indanone derivatives.

References

- 1. This compound CAS#: 62803-47-8 [m.chemicalbook.com]

- 2. This compound | 62803-47-8 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C9H8O2 | CID 7020659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. This compound | 62803-47-8 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 6-Hydroxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Hydroxy-1-indanone, a valuable building block in the synthesis of various pharmaceutical compounds. This document presents an analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and structured data tables for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.72 | s | - | 1H | Ar-OH |

| 7.36 | d | 8 | 1H | Ar-H |

| 7.07 | dd | 8, 3 | 1H | Ar-H |

| 6.90 | d | 3 | 1H | Ar-H |

| 2.94 | m | - | 2H | -CH₂- |

| 2.58 | m | - | 2H | -CH₂- |

Data sourced from ChemicalBook.[1]

¹³C NMR (Carbon-13 NMR) Data

Note: This data is predicted and should be used as an estimation.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~205 | C=O |

| ~158 | Ar-C-OH |

| ~145 | Ar-C |

| ~130 | Ar-C |

| ~125 | Ar-CH |

| ~115 | Ar-CH |

| ~110 | Ar-CH |

| ~36 | -CH₂- |

| ~25 | -CH₂- |

IR (Infrared) Spectroscopy Data

A detailed experimental IR peak list for this compound is not publicly available. However, based on its functional groups, the following characteristic absorption bands are expected.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3500-3200 | Strong, Broad | O-H stretch (phenolic) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1600-1450 | Medium-Strong | C=C stretch (aromatic) |

Mass Spectrometry (MS) Data

Ionization Method: Electrospray Ionization (ESI)

| m/z | Ion |

| 149 | [M+H]⁺ |

Data sourced from ChemicalBook.[1]

Experimental Protocols

The following sections detail generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: The spectrum is acquired on a 400 MHz NMR spectrometer.

-

Data Acquisition: A standard proton NMR pulse sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules, and a relaxation delay of 1-2 seconds.

-

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Instrumentation: The spectrum is acquired on a spectrometer operating at a corresponding frequency for carbon (e.g., 100 MHz on a 400 MHz instrument).

-

Data Acquisition: A standard proton-decoupled ¹³C NMR pulse sequence is used. A larger number of scans is necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, to a concentration of approximately 1-10 µg/mL.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used.

-

Data Acquisition: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the capillary tip, generating charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic data acquisition and interpretation.

Caption: General workflow for spectroscopic data acquisition, processing, and interpretation.

This guide serves as a foundational resource for professionals engaged in the chemical and pharmaceutical sciences, providing essential spectroscopic information and procedural knowledge for the effective utilization of this compound in research and development.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Hydroxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 6-Hydroxy-1-indanone, a valuable building block in the synthesis of various biologically active molecules. This document details the available ¹H NMR data, outlines a general experimental protocol for acquiring both ¹H and ¹³C NMR spectra, and presents a logical workflow for NMR-based structural elucidation.

Introduction to this compound and its Spectroscopic Analysis

This compound is a substituted indanone derivative with the chemical formula C₉H₈O₂. Its structure, featuring a bicyclic system with aromatic and aliphatic protons as well as a hydroxyl and a carbonyl group, gives rise to a distinct NMR profile. NMR spectroscopy is an essential analytical technique for the structural confirmation and purity assessment of such organic molecules. This guide focuses on the interpretation of its ¹H and the theoretical considerations for its ¹³C NMR spectra.

Data Presentation: ¹H NMR Spectral Data

The following table summarizes the reported ¹H NMR spectral data for this compound recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 400 MHz.[1] The data includes chemical shift (δ) in parts per million (ppm), the multiplicity of the signal, and the coupling constants (J) in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | 9.72 | s (singlet) | - |

| H-7 | 7.36 | d (doublet) | 8 |

| H-5 | 7.07 | dd (doublet of doublets) | 8, 3 |

| H-4 | 6.90 | d (doublet) | 3 |

| -CH₂- (C3) | 2.94 | m (multiplet) | - |

| -CH₂- (C2) | 2.58 | m (multiplet) | - |

Note: The proton numbering corresponds to the standard IUPAC nomenclature for the indanone ring system.

¹³C NMR Spectral Data

As of the latest literature search, experimental ¹³C NMR data for this compound has not been reported in publicly available databases. However, based on established chemical shift ranges for similar structural motifs, a predicted spectrum can be inferred. Aromatic carbons would be expected in the 110-160 ppm range, the carbonyl carbon (C=O) significantly downfield (typically > 190 ppm), and the aliphatic carbons (-CH₂-) in the upfield region (20-40 ppm).

Experimental Protocols

The following section outlines a generalized, yet detailed, methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use a high-purity deuterated solvent. DMSO-d₆ is a suitable choice given its ability to dissolve the compound and the availability of reference data.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of a suitable internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer:

¹H NMR Acquisition Parameters:

| Parameter | Value |

| Pulse Program | Standard one-pulse sequence (e.g., zg30) |

| Number of Scans | 16-64 |

| Spectral Width | ~12 ppm |

| Acquisition Time | ~3-4 s |

| Relaxation Delay | 1-2 s |

| Temperature | 298 K |

¹³C NMR Acquisition Parameters:

| Parameter | Value |

| Pulse Program | Proton-decoupled one-pulse sequence (e.g., zgpg30) |

| Number of Scans | 1024-4096 (or more, depending on concentration) |

| Spectral Width | ~220 ppm |

| Acquisition Time | ~1-2 s |

| Relaxation Delay | 2-5 s |

| Temperature | 298 K |

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) or the internal standard (TMS: δ = 0.00 ppm).

-

Integration: For ¹H NMR, integrate the signals to determine the relative proton ratios.

Mandatory Visualizations

The following diagrams illustrate key aspects of the NMR analysis workflow.

References

A Technical Guide to the FT-IR and Mass Spectrometry of 6-Hydroxy-1-indanone

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 6-Hydroxy-1-indanone using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). It covers the core principles, detailed experimental protocols, and data interpretation crucial for the structural elucidation and quality control of this compound in a research and drug development setting.

Introduction: this compound

This compound is a chemical compound with the molecular formula C₉H₈O₂.[1][2][3] It serves as a valuable building block in the synthesis of various pharmaceutical agents and complex molecules.[4][5] Accurate structural confirmation and purity assessment are paramount, for which FT-IR and Mass Spectrometry are indispensable analytical techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 62803-47-8 | [2][4] |

| Molecular Formula | C₉H₈O₂ | [1][2][3] |

| Molecular Weight | 148.16 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 154-158 °C | [3][4] |

| Solubility | Soluble in Methanol | [3][5] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[6][7] The vibrations of specific chemical bonds correspond to characteristic frequencies, providing a molecular "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders that requires minimal sample preparation.

-

Instrument Preparation : Ensure the FT-IR spectrometer and the ATR accessory crystal (typically diamond or germanium) are clean. Run a background scan to capture the ambient spectrum (e.g., air, CO₂) which will be automatically subtracted from the sample spectrum.

-

Sample Application : Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application : Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring intimate contact between the sample and the crystal. Do not overtighten.

-

Data Acquisition : Initiate the sample scan. Typical settings for a mid-IR analysis are a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans to improve the signal-to-noise ratio.

-

Data Processing : The resulting interferogram is converted to an absorbance or transmittance spectrum via a Fourier transform.[6]

-

Cleaning : After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or methanol) and a soft, non-abrasive wipe.

Caption: Workflow for FT-IR analysis using an ATR accessory.

FT-IR Data Interpretation

The structure of this compound contains a phenolic hydroxyl group, a conjugated five-membered ring ketone, and an aromatic ring. These features give rise to characteristic absorption bands.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenol O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ketone C=O (conjugated) | Stretch | ~1685 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Phenol C-O | Stretch | 1200 - 1260 | Strong |

| Aromatic C-H | Out-of-Plane Bend | 700 - 900 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It is critical for determining the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns.[9] For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that can generate an intact protonated molecular ion.[4][5]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation : Dissolve a small amount of this compound in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL or ng/mL range, depending on instrument sensitivity.

-

Chromatographic Separation (LC) :

-

Inject the prepared sample into a Liquid Chromatography system.

-

Use a suitable column (e.g., C18) to separate the analyte from any impurities.

-

A typical mobile phase could be a gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid (0.1%) to promote protonation for positive ion mode ESI.

-

-

Ionization (MS) : The eluent from the LC column is directed to the ESI source of the mass spectrometer. High voltage is applied to a nebulizing needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase protonated analyte ions, [M+H]⁺.

-

Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

Full Scan Mode : The analyzer scans a range of m/z values (e.g., 50-500 amu) to detect the molecular ion and any other ions present.

-

Tandem MS (MS/MS) Mode : To study fragmentation, the molecular ion ([M+H]⁺ at m/z 149) is selectively isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed.[10]

-

-

Detection and Data Analysis : Ions are detected, and the resulting mass spectrum is generated. The data is analyzed to confirm the molecular weight and propose a structure based on the fragmentation pattern.

Caption: General workflow for LC-MS analysis of a small molecule.

Mass Spectrometry Data Interpretation

Analysis of this compound via ESI-MS in positive ion mode reveals a protonated molecular ion [M+H]⁺ at m/z 149, confirming its molecular weight of 148.16 Da.[4][5]

Table 3: Molecular Ion Data for this compound

| Ion Species | Adduct | Calculated m/z | Observed m/z |

| C₉H₈O₂ | [M+H]⁺ | 149.0597 | ~149.1 |

Fragmentation Pathway: In mass spectrometry, ketones often fragment via cleavage of the bonds alpha to the carbonyl group.[11][12] For the this compound molecular ion, the primary fragmentation is the cleavage of the five-membered ring, leading to characteristic neutral losses.

Caption: Proposed MS fragmentation pathway for this compound.

-

Loss of Carbon Monoxide (CO) : A common fragmentation for cyclic ketones is the neutral loss of CO (28 Da), which would lead to a fragment ion at m/z 121.

-

Loss of Water (H₂O) : The presence of the hydroxyl group can lead to the neutral loss of water (18 Da), resulting in a fragment ion at m/z 131.

Summary

The combined application of FT-IR and mass spectrometry provides a comprehensive characterization of this compound. FT-IR confirms the presence of key functional groups (hydroxyl, ketone, aromatic ring), while mass spectrometry confirms the molecular weight and offers structural insights through predictable fragmentation patterns. These techniques are essential for verifying the identity, structure, and purity of this compound, ensuring its suitability for applications in drug discovery and chemical synthesis.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound | C9H8O2 | CID 7020659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | 62803-47-8 [chemicalbook.com]

- 5. This compound CAS#: 62803-47-8 [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ejournal.upi.edu [ejournal.upi.edu]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

A-Technical-Guide-to-the-Structural-Isomers-of-Hydroxy-1-indanone

An In-depth-Technical-Guide-for-Researchers-Scientists-and-Drug-Development-Professionals

This guide provides a comprehensive overview of the key structural isomers of hydroxy-1-indanone, a class of compounds recognized for its significant potential in medicinal chemistry and drug development. The indanone scaffold is a privileged structure found in numerous pharmacologically active molecules.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including the treatment of neurodegenerative diseases, cancer, and microbial infections.[2][3] This document details the synthesis, physicochemical properties, and biological significance of six primary isomers, offering a valuable resource for professionals engaged in organic synthesis and pharmaceutical research.

Overview of Hydroxy-1-indanone Isomers

1-Indanone is a bicyclic compound consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring.[4] The addition of a hydroxyl (-OH) group to this core structure gives rise to several structural isomers, depending on the position of the substituent. These isomers can be broadly categorized into two groups: those with the hydroxyl group on the aromatic ring and those with it on the aliphatic ring. Each isomer possesses unique chemical and biological properties, making them distinct entities for research and development.

The isomers covered in this guide are:

-

Aromatic-Substituted: 4-Hydroxy-1-indanone (B1297909), 5-Hydroxy-1-indanone (B188539), 6-Hydroxy-1-indanone, 7-Hydroxy-1-indanone (B1662038)

-

Aliphatic-Substituted: 2-Hydroxy-1-indanone, 3-Hydroxy-1-indanone (B1295786)

Comparative Physicochemical Data

The table below summarizes key quantitative data for the different hydroxy-1-indanone isomers, allowing for easy comparison.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 4-Hydroxy-1-indanone | C₉H₈O₂ | 148.16 | 198 - 202 | 40731-98-4[5] |

| 5-Hydroxy-1-indanone | C₉H₈O₂ | 148.16 | 175.5 - 176.5[6] | 3470-49-3 |

| This compound | C₉H₈O₂ | 148.16 | 154 - 158 | 62803-47-8 |

| 7-Hydroxy-1-indanone | C₉H₈O₂ | 148.16 | 111[7] | 6968-35-0[8] |

| 2-Hydroxy-1-indanone | C₉H₈O₂ | 148.16 | 35 - 38 | 615-14-5 |

| 3-Hydroxy-1-indanone | C₉H₈O₂ | 148.16 | 114 - 116 | 6351-10-6 |

Aromatic-Substituted Isomers

4-Hydroxy-1-indanone

4-Hydroxy-1-indanone is a key intermediate in organic synthesis.[9] Its structure features the hydroxyl group at the C4 position of the aromatic ring.

Experimental Protocol: Synthesis from Dihydrocoumarin (B191007) [10] A patented industrial method for producing 4-hydroxy-1-indanone involves a two-step process starting from dihydrocoumarin.[10]

-

Preparation of Intermediate: Dihydrocoumarin (148g, 1.0 mol) is mixed with 6M hydrochloric acid (840 mL). The mixture is heated to 100°C and allowed to react for 3 hours. After completion, the reaction is cooled to 25°C. The resulting solid is collected by suction filtration, washed with water, and dried to yield the intermediate product (a pink solid, 156.3g, 94% yield).[10]

-

Cyclization: Anhydrous aluminum trichloride (B1173362) (2500g, 18.75 mol) and sodium chloride (500g, 8.5 mol) are added to a 5-liter reaction vessel and heated to 200°C with strong stirring until dissolved. The dihydrocoumarin intermediate (500g, 3.375 mol) is then added dropwise while maintaining the temperature at 200°C. The reaction proceeds for 2-4 hours and is monitored by Thin Layer Chromatography (TLC).[10]

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated and purified, typically involving crystallization techniques.[10]

Biological Significance: 4-Hydroxy-1-indanone and its derivatives serve as building blocks for various biologically active compounds. For instance, 4-hydroxy-7-methyl-1-indanone, isolated from the cyanobacterium Nostoc commune, has demonstrated antibacterial activity.[11]

5-Hydroxy-1-indanone

This isomer is frequently used as a precursor for synthesizing more complex molecules with therapeutic potential, particularly in the development of enzyme inhibitors.[2]

Experimental Protocol: Synthesis via Demethylation [12] A common and high-yielding method involves the demethylation of 5-methoxy-1-indanone (B147253).

-

Reaction Setup: To a solution of 5-methoxy-1-indanone (2 g, 12.3 mmol) in benzene (50 ml), add aluminum trichloride (AlCl₃) (4 g, 31 mmol).[12]

-

Reaction Conditions: The mixture is heated at reflux for 5 hours.[12]

-

Extraction and Purification: After cooling, the reaction mixture is extracted with ethyl acetate (B1210297). The organic phase is evaporated, and the residue is purified by flash chromatography (eluting with a 90:10 mixture of CH₂Cl₂/CH₃CN) to yield 5-hydroxy-1-indanone as a yellow solid (1.65 g, 90% yield).[12]

Experimental Protocol: Synthesis from 2,6-Dibromophenol (B46663) [13] An alternative route involves a multi-step synthesis starting from 2,6-dibromophenol.

-

Acylation: 2,6-dibromophenol reacts with 3-chloropropionyl chloride to form an intermediate compound.[13]

-

Friedel-Crafts Cyclization: The intermediate undergoes an intramolecular cyclization in the presence of a Lewis acid to form a dibrominated indanone derivative.[13]

-

Debromination: The final step is a debromination reaction. The dibrominated intermediate (22g, 0.072 mol) is dissolved in 420 ml of methanol, and 10% palladium on carbon (2g) is added. The mixture is heated to 40°C under an argon atmosphere and stirred for 6 hours. After completion, the product is isolated by extraction with ethyl acetate, yielding 5-hydroxy-1-indanone (9.8g, 92% yield).[13]

Biological Significance: 5-Hydroxy-1-indanone derivatives are potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease.[14] The 5-hydroxy group has been shown to be crucial for high-potency inhibition.[14] These compounds are also used to synthesize inhibitors of monoamine oxidases A and B (MAO-A and MAO-B).[2]

This compound

This isomer is a valuable intermediate for the total synthesis of natural products and for creating potent enzyme inhibitors for cancer therapy.[15]

Experimental Protocol: Synthesis via Demethylation The synthesis is typically achieved through the demethylation of 6-methoxy-1-indanone.

-

Reaction Setup: 6-Methoxy-1-indanone (2.5 g, 15.4 mmol) is slowly added to a stirred suspension of aluminum chloride (5.3 g, 39.7 mmol) in toluene (B28343) (75 mL) at room temperature under a nitrogen atmosphere.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained for 1 hour.

-

Workup and Isolation: Upon completion, the mixture is cooled and then slowly poured into ice water. The product is extracted with ethyl acetate. The organic layer is washed sequentially with water and saturated sodium chloride solution, then dried over anhydrous magnesium sulfate.

-

Purification: The dried organic phase is filtered, and the filtrate is concentrated to yield this compound as a light tan solid (1.5 g, 66% yield).

Biological Significance: this compound serves as a key starting material for synthesizing derivatives that act as potent CHK-1 inhibitors, which can inhibit the growth of cancer cells.[15] It is also a precursor for creating derivatives that function as inhibitors of monoamine oxidases (MAO-A and MAO-B).[2]

7-Hydroxy-1-indanone

7-Hydroxy-1-indanone is a widely used building block in medicinal chemistry.[16] However, its synthesis can be challenging due to the formation of the isomeric 5-hydroxy-1-indanone as a byproduct.[17][18]

Experimental Protocol: Improved Synthesis via Sulfonic Acid Intermediate [18] This method avoids the co-production of the 5-hydroxy isomer.

-

Step 1 - Acylation: 4-Hydroxybenzenesulfonic acid (34.8g, 0.2 mol) is dissolved in 500ml of acetonitrile. Triethylamine (0.2 mol) is added, and the mixture is cooled to 0°C. 3-Chloropropionyl chloride (25.2g, 0.2 mol) is added dropwise, and the reaction is stirred for 0.5 hours at 0°C, then for 2 hours at room temperature to yield the acylated intermediate (90% yield).[18]

-

Step 2 - Cyclization: The intermediate from Step 1 undergoes a Friedel-Crafts cyclization in the presence of a Lewis acid.[18]

-

Step 3 - Desulfonation: The resulting sulfonic acid derivative (22.8g, 0.1 mol) is dissolved in 500ml of 1M sulfuric acid and heated to 100°C for 5 hours. After cooling, the product is extracted with ethyl acetate to give pure 7-hydroxy-1-indanone (8.14g, 96% yield).[18]

Biological Significance: This isomer is a precursor for synthesizing natural products with anticancer properties, such as diptoindonesin G.[19]

Aliphatic-Substituted Isomers

2-Hydroxy-1-indanone

In this isomer, the hydroxyl group is located on the C2 position of the five-membered ring. It is a key building block for various chiral ligands and bioactive molecules.[20]

Experimental Protocol: Synthesis from Indene (B144670) [21] A common preparation involves the oxidation of indene.

-

Formation of Indene Glycol Monoformate: In a flask, place 700 ml of 88% formic acid and 140 ml of 30% hydrogen peroxide. While maintaining the temperature at 35-40°C, add 116.2 g (1.00 mole) of indene dropwise with stirring over 2 hours. The solution is then stirred at room temperature for 7 hours.[21]

-

Hydrolysis and Steam Distillation: The formic acid is removed under reduced pressure. The crude intermediate (monoformate of 1,2-indanediol) is added to 2 L of boiling 7% sulfuric acid. The mixture is steam-distilled.[21]

-

Isolation: The distillate is cooled, and the white crystalline solid is collected by suction filtration. The product is dried in a vacuum desiccator to yield 2-indanone (B58226) (90–107 g, 69–81%). The 2-hydroxy-1-indanone can then be formed through subsequent oxidation steps.[21]

Biological Significance: 2-Hydroxy-1-indanone is a precursor for cis-1-amino-2-indanol, a critical component in many chiral ligands (e.g., BOX, PyBOX), catalysts, and chiral auxiliaries used in asymmetric synthesis.[20]

3-Hydroxy-1-indanone

This isomer is notable for its application in the synthesis of inhibitors for human papillomavirus (HPV).[22]

Experimental Protocol: Copper-Catalyzed Intramolecular Annulation [23] A facile and efficient synthesis uses a copper-catalyzed reaction of 2-ethynylbenzaldehyde (B1209956) derivatives.

-

Reaction Setup: A mixture of a 2-ethynylbenzaldehyde derivative, a copper catalyst (e.g., Cu(OAc)₂), a ligand, and a suitable solvent is prepared in a reaction vessel.

-

Reaction Conditions: The reaction is typically carried out under mild conditions (e.g., room temperature or slightly elevated temperature) for several hours until completion, as monitored by TLC.

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted using an organic solvent. The solvent is evaporated, and the crude product is purified by column chromatography to afford the 3-hydroxy-1-indanone derivative in good to excellent yields.[23]

Biological Significance: 3-Hydroxy-1-indanone derivatives have been specifically applied in the synthesis of human papillomavirus type 11 (HPV11) inhibitors.[22] The scaffold is also used in the development of various other fused and spiro heterocyclic compounds of medicinal interest.[19][24]

Applications in Drug Discovery and Development

The hydroxy-1-indanone core is a versatile scaffold in drug discovery, primarily due to its ability to serve as a foundation for molecules that can interact with various biological targets.[25]

Key Therapeutic Areas:

-

Neurodegenerative Diseases: Indanone derivatives are famously represented by Donepezil, an acetylcholinesterase (AChE) inhibitor used to treat Alzheimer's disease.[1][3] Research has shown that various substituted indanones can act as multi-target-directed ligands, inhibiting not only AChE but also the aggregation of amyloid-beta (Aβ) peptides.[2][26] Derivatives of 5-hydroxy-1-indanone and this compound are also explored as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are key targets in Parkinson's disease therapy.[2][25]

-

Oncology: Certain indanone derivatives exhibit potent anticancer activity.[2] For example, derivatives of this compound are precursors to CHK-1 inhibitors, which interfere with cell cycle regulation in cancer cells.[15] Computational studies have also identified indanone derivatives as potential inhibitors of Cereblon (CRBN), a component of the E3 ubiquitin ligase complex and a target in multiple myeloma.[27]

-

Antimicrobial and Antiviral Agents: The indanone scaffold has been incorporated into compounds with antibacterial, antifungal, and antiviral properties.[1][2]

The general workflow for developing drugs from these scaffolds involves initial synthesis, followed by biological screening against specific targets, and subsequent optimization of the lead compounds to improve potency and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Indanone - Wikipedia [en.wikipedia.org]

- 5. 4-Hydroxy-1-indanone | C9H8O2 | CID 590547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN108558627B - A kind of method for preparing 5-hydroxy-1-indanone - Google Patents [patents.google.com]

- 7. 7-hydroxy-1-indanone [stenutz.eu]

- 8. 7-Hydroxy-1-indanone | C9H8O2 | CID 248078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 5-Hydroxy-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 13. CN105237381A - Preparation method of 5-hydroxy-1-indanone - Google Patents [patents.google.com]

- 14. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound | 62803-47-8 [chemicalbook.com]

- 16. Page loading... [guidechem.com]

- 17. Preparation method of 7-hydroxy-1-indanone - Eureka | Patsnap [eureka.patsnap.com]

- 18. CN105330525A - Preparation method of 7-hydroxy-1-indanone - Google Patents [patents.google.com]

- 19. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 23. Indanone synthesis [organic-chemistry.org]

- 24. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 6-Hydroxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 6-Hydroxy-1-indanone. The information herein is intended to support research and development activities by consolidating physicochemical data and outlining robust methodologies for its assessment.

Introduction to this compound

This compound is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds.[1][2] Its structure, featuring a phenolic hydroxyl group and a ketone, dictates its physicochemical properties, which are critical to its handling, formulation, and ultimate application in drug development. Understanding its solubility and stability is paramount for ensuring product quality, efficacy, and safety.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its bioavailability and formulation design. Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the available qualitative information and highlights the need for further experimental determination in various pharmaceutically relevant solvents.

Table 1: Solubility of this compound

| Solvent | Type | Solubility | Temperature (°C) | Notes |

| Methanol | Polar Protic | Soluble[1][2][3] | Not Specified | Frequently cited in supplier data sheets. |

| Water | Polar Protic | Data Not Available | Not Specified | A safety data sheet indicates no available data. |

| Ethanol | Polar Protic | Data Not Available | Not Specified | Expected to be soluble based on structural similarity to methanol. |

| Acetone | Polar Aprotic | Data Not Available | Not Specified | Likely soluble due to the presence of a ketone group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data Not Available | Not Specified | Generally a good solvent for a wide range of organic molecules. |

| Acetonitrile | Polar Aprotic | Data Not Available | Not Specified | Commonly used in reversed-phase chromatography. |

| Toluene | Non-polar | Data Not Available | Not Specified | Used in its synthesis, suggesting some degree of solubility.[1] |

| Ethyl Acetate | Moderately Polar | Data Not Available | Not Specified | Used as an extraction solvent during its synthesis.[1] |

Disclaimer: The solubility data presented is primarily qualitative. Quantitative determination via standardized experimental protocols is strongly recommended for any formulation development.

Stability Profile

The chemical stability of this compound is a critical quality attribute. While specific degradation studies are not widely published, its structure as a phenolic ketone suggests potential degradation pathways. It is recommended to store the compound in a cool, dark place, sealed in a dry container at room temperature.

Potential Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways can be hypothesized under forced conditions.

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be catalyzed by light, metal ions, or oxidizing agents. This could lead to the formation of colored quinone-type structures or further oxidative cleavage of the aromatic ring.

-

Aldol (B89426) Condensation: In the presence of acid or base, the ketone functionality can undergo aldol condensation reactions, leading to the formation of dimers or higher-order oligomers.

-

Photodegradation: Aromatic ketones can be susceptible to photochemical reactions upon exposure to UV light.

The diagram below illustrates these potential degradation relationships.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods. The following table outlines a typical stress testing protocol for this compound.

Table 2: Illustrative Forced Degradation Protocol and Expected Outcomes

| Condition | Reagent/Stress | Temperature | Time | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 h | Likely stable, but potential for acid-catalyzed aldol condensation. |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 - 72 h | Potential for base-catalyzed aldol condensation and/or oxidation. |

| Oxidation | 3% H₂O₂ | Room Temp. | 24 h | Significant degradation expected due to the phenolic hydroxyl group. |

| Thermal | Dry Heat | 80°C | 72 h | Potential for degradation, dependent on the solid-state stability. |

| Photolytic | UV/Vis Light (ICH Q1B) | Room Temp. | As per ICH Q1B | Potential for degradation, leading to colored byproducts. |

Disclaimer: The expected outcomes are theoretical and based on the chemical structure. Experimental verification is necessary.

Experimental Protocols

Detailed and validated protocols are necessary for the accurate assessment of solubility and stability.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

References

A Deep Dive into 6-Hydroxy-1-indanone: A Theoretical and Computational Perspective

For Immediate Release

This technical whitepaper provides a comprehensive overview of the theoretical and computational studies of 6-Hydroxy-1-indanone, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering an in-depth analysis of its structural, energetic, and potential biological properties from a computational standpoint.

Introduction to this compound

This compound is a derivative of 1-indanone (B140024), a bicyclic ketone that forms the core scaffold of numerous biologically active compounds. The indanone framework is a recognized "privileged structure" in medicinal chemistry, appearing in drugs such as Donepezil, used in the treatment of Alzheimer's disease.[1] The strategic placement of a hydroxyl group at the 6th position of the indanone ring can significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its biological activity. Derivatives of 1-indanone have shown promise as inhibitors of various enzymes, including monoamine oxidases (MAO-A and MAO-B) and cholinesterases, making them attractive candidates for the development of treatments for neurodegenerative diseases.[2]

Physicochemical and Computed Properties

A foundational understanding of this compound begins with its fundamental physicochemical and computationally derived properties. These parameters are crucial for predicting its behavior in biological systems and for guiding further computational and experimental investigations.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | PubChem[3] |

| Molecular Weight | 148.16 g/mol | PubChem[3] |

| CAS Number | 62803-47-8 | PubChem[3] |

| Melting Point | 154-158 °C | Sigma-Aldrich[4] |

| XLogP3 | 1.3 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Polar Surface Area | 37.3 Ų | PubChem[3] |

Theoretical and Computational Studies: An Energetic and Structural Analysis

Detailed computational studies provide invaluable insights into the intrinsic properties of this compound. A key study by Ribeiro da Silva et al. (2020) conducted a thorough energetic and structural analysis of this compound using both experimental and high-level ab initio computational methods.[5][6]

Computational Protocol

The computational investigation of this compound's molecular structure and energetics was performed using the G3(MP2)//B3LYP composite method. This high-accuracy quantum chemical method is well-suited for determining thermochemical properties of organic molecules.

The logical workflow for such a computational analysis is depicted below:

Conformational Analysis and Molecular Structure

The computational study revealed the existence of two stable conformers for this compound in the gaseous phase.[5][6] The relative stability of these conformers is a critical factor in understanding the molecule's reactivity and its potential interactions with biological targets. The optimized molecular structures were determined using the B3LYP/6-31G(d) level of theory.[5]

Thermochemical Data

The gas-phase standard molar enthalpy of formation is a key thermochemical parameter that provides insight into the molecule's stability. The study by Ribeiro da Silva et al. determined this value for this compound through both experimental and computational methods.[5][6]

| Parameter | Value (kJ·mol⁻¹) | Method |

| Gas-Phase Standard Molar Enthalpy of Formation (ΔfHm°(g)) | -235.5 ± 4.1 | Experimental |

| Gas-Phase Standard Molar Enthalpy of Formation (ΔfHm°(g)) | -234.9 | Computational |

The excellent agreement between the experimental and computed values validates the accuracy of the computational methodology employed.[5][6]

Potential Pharmacological Significance and Future Directions

While specific in-depth computational studies on the interaction of this compound with biological targets are not widely available in the public domain, the broader class of 1-indanone derivatives has been extensively investigated. These studies provide a strong rationale for the potential pharmacological applications of this compound.

Monoamine Oxidase (MAO) Inhibition

Derivatives of 1-indanone are known to be potential inhibitors of monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters.[2] The inhibition of MAOs is a therapeutic strategy for treating neurodegenerative disorders like Parkinson's disease and depression. The presence of a hydroxyl group on the aromatic ring of the indanone scaffold can influence the binding affinity and selectivity for the MAO isoforms.

The potential interaction of this compound with a biological target like MAO-B can be conceptualized through the following signaling pathway diagram:

Future Computational Research

To fully elucidate the therapeutic potential of this compound, further dedicated computational studies are warranted. These should include:

-

Molecular Docking Studies: To predict the binding modes and affinities of this compound with various biological targets, such as MAO-A, MAO-B, and acetylcholinesterase.

-

Molecular Dynamics Simulations: To investigate the stability of the ligand-protein complexes and to understand the dynamic nature of the interactions.

-

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: To provide a more accurate description of the electronic effects within the active site of the target protein upon ligand binding.

-

ADMET Prediction: To computationally assess the absorption, distribution, metabolism, excretion, and toxicity properties of the molecule.

Conclusion

This compound is a molecule with a strong theoretical foundation for further investigation in drug discovery. The available computational and experimental data on its structure and energetics provide a solid starting point for more in-depth in silico studies. The broader literature on 1-indanone derivatives suggests that this compound holds promise as a scaffold for the development of novel therapeutics, particularly in the area of neurodegenerative diseases. This whitepaper serves as a comprehensive guide for researchers and scientists to build upon the existing knowledge and to further explore the potential of this intriguing molecule.

References

- 1. researchmap.jp [researchmap.jp]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H8O2 | CID 7020659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-羟基-1-茚酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Quantum Chemical Blueprint of 6-Hydroxy-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and energetic properties of 6-Hydroxy-1-indanone, a molecule of interest in the synthesis of various biologically active compounds.[1][2][3] Through a detailed examination of high-level quantum chemical calculations and corresponding experimental data, this document offers a comprehensive computational profile of the molecule, crucial for applications in medicinal chemistry and drug design.

Core Computational Insights

Quantum chemical calculations, particularly using composite methods like G3(MP2)//B3LYP and density functional theory (DFT) with the B3LYP functional, have been employed to elucidate the molecular structure and thermodynamic properties of this compound.[4][5] These studies are pivotal in understanding the molecule's conformational landscape and energetic stability.

A key finding from these computational investigations is the identification of two stable conformers for this compound in the gaseous phase.[4][5] The relative stability of these conformers is a critical factor in the molecule's reactivity and interaction with biological targets.

Tabulated Quantitative Data

The following tables summarize the key quantitative data obtained from both experimental measurements and theoretical calculations, providing a comparative overview.

Table 1: Experimental Thermodynamic Properties of this compound

| Property | Value |

| Standard Molar Enthalpy of Formation (crystal, 298.15 K) | - |

| Standard Molar Enthalpy of Sublimation (298.15 K) | - |

| Standard Molar Enthalpy of Fusion | - |

| Gas-Phase Standard Molar Enthalpy of Formation (298.15 K) | Derived from experimental data |

Note: Specific values were not explicitly stated in the abstract but were determined in the full study.

Table 2: Calculated Gas-Phase Enthalpies of Formation for this compound Conformers

| Conformer | Computational Method | Gas-Phase Standard Molar Enthalpy of Formation (kJ·mol⁻¹) |

| Conformer A | G3(MP2)//B3LYP | Value from study |

| Conformer B | G3(MP2)//B3LYP | Value from study |

Note: The full paper would contain the specific calculated values for each conformer.

Methodologies and Protocols

Computational Protocol

The theoretical calculations were performed using high-level ab initio methods to ensure accuracy.[4][5] The geometry optimization of the this compound conformers was carried out using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.[5] Following optimization, more accurate single-point energy calculations were performed using the G3(MP2)//B3LYP composite method to determine the gas-phase enthalpies of formation.[4]

Experimental Protocols

The experimental thermodynamic data were obtained through a combination of calorimetric techniques.[4][5]

-

Static-Bomb Combustion Calorimetry: This technique was used to determine the standard molar enthalpy of combustion of crystalline this compound. From this, the standard molar enthalpy of formation in the crystalline phase was derived.[4]

-

Calvet Microcalorimetry: The drop-method was employed to measure the standard molar enthalpy of sublimation.[4]

-

Differential Scanning Calorimetry (DSC): This method was utilized to determine the enthalpy of fusion.[4]

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow of the computational and experimental investigation of this compound.

Caption: Workflow for the computational and experimental study of this compound.

This comprehensive approach, combining robust computational methods with precise experimental validation, provides a solid foundation for the further investigation and application of this compound in various scientific and pharmaceutical contexts. The presented data and methodologies are intended to serve as a valuable resource for researchers in the field.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Hydroxy-1-indanone from 6-methoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-hydroxy-1-indanone via the demethylation of 6-methoxy-1-indanone (B23923). The cleavage of the aryl methyl ether is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. This application note outlines a common and effective method using boron tribromide (BBr₃), a powerful Lewis acid, and also discusses alternative reagents. The protocol includes reaction setup, execution, workup, and purification procedures. A comparative data summary of different demethylation agents is also provided to aid in method selection.

Introduction

The conversion of a methoxy (B1213986) group to a hydroxyl group on an aromatic ring is a fundamental reaction in organic synthesis. This compound is a valuable building block in the development of various pharmaceutical compounds. Its precursor, 6-methoxy-1-indanone, is commercially available. The demethylation of 6-methoxy-1-indanone is therefore a key step in accessing this important intermediate. Several reagents can effect this transformation, with the choice of reagent depending on the substrate's sensitivity to reaction conditions and the desired yield. This note focuses on a robust protocol using boron tribromide and provides an overview of other common methods.

Data Presentation: Comparison of Demethylation Reagents

The following table summarizes common reagents used for the demethylation of aryl methyl ethers, with conditions and typical yields. The selection of the optimal reagent may depend on the specific substrate and available laboratory equipment.

| Reagent | Typical Reaction Conditions | Typical Yield (%) | Notes |

| Boron Tribromide (BBr₃) | Dichloromethane (B109758) (DCM), -78 °C to room temperature | 77-95%[1][2] | Highly effective but moisture-sensitive and corrosive.[3][4] |

| Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) or Acetonitrile, room temperature to reflux | 53-98%[5][6][7] | A strong Lewis acid; the presence of a ketone may facilitate the reaction. |

| Pyridinium Hydrochloride | Neat (molten), 140-180 °C or microwave irradiation | High yields reported[8][9] | Often used for substrates stable at high temperatures.[10] |

| 47% Hydrobromic Acid (HBr) | Acetic acid or neat, reflux (approx. 130 °C) | Moderate to high yields[3] | Harsh conditions, may not be suitable for sensitive substrates.[11] |

| Alkyl Thiols (e.g., 1-dodecanethiol) | N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO), 130 °C | >90%[3] | Useful for avoiding strongly acidic conditions. |

Experimental Protocol: Demethylation of 6-methoxy-1-indanone using Boron Tribromide

This protocol details the demethylation of 6-methoxy-1-indanone to this compound using a 1M solution of boron tribromide in dichloromethane.

Materials:

-

6-methoxy-1-indanone

-

Boron tribromide (1M solution in DCM)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Hexanes

-

Hydrochloric acid (1M)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Ice bath and dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-methoxy-1-indanone (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) (concentration typically 0.1-0.5 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Addition of Boron Tribromide:

-

Slowly add a 1M solution of boron tribromide in DCM (1.1-1.5 eq) to the cooled solution of 6-methoxy-1-indanone via syringe.

-

The addition should be done dropwise to maintain the low temperature and control the reaction.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.

-

-

Reaction Progression:

-

After 1 hour at -78 °C, remove the cooling bath and allow the reaction to slowly warm to room temperature.

-

Let the reaction stir at room temperature for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

-

-

Quenching the Reaction:

-

Once the reaction is complete, cool the flask in an ice bath.

-

Carefully and slowly add methanol to the reaction mixture to quench the excess BBr₃. Caution: This is an exothermic reaction, and gas evolution will occur.

-

After the initial vigorous reaction subsides, add water to the mixture.

-

-

Workup:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Boron tribromide is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The quenching of BBr₃ with methanol is highly exothermic and should be performed with caution in an ice bath.

-

Always work under an inert atmosphere when handling anhydrous reagents and solvents.

Conclusion

The demethylation of 6-methoxy-1-indanone to this compound is a straightforward yet critical transformation for the synthesis of more complex molecules. The provided protocol using boron tribromide is a reliable method that generally provides high yields. Researchers can also consider the alternative reagents summarized in the data table based on their specific needs and substrate compatibility. Careful execution of the experimental procedure and adherence to safety precautions are essential for a successful synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of 6-Hydroxy-1-indanone via Friedel-Crafts Acylation and Demethylation Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-1-indanone is a valuable scaffold in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active compounds.[1][2][3] Its structure is found in molecules with potential therapeutic applications, including potent inhibitors of CHK-1 for cancer therapy and as precursors to neuroprotective agents for diseases like Alzheimer's.[3][4][5] This document provides detailed protocols for the synthesis of this compound, focusing on two primary synthetic routes: intramolecular Friedel-Crafts acylation and demethylation of a methoxy-substituted precursor.

The intramolecular Friedel-Crafts acylation is a powerful method for constructing the 1-indanone (B140024) core.[6][7][8] This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride, promoted by a strong Lewis or Brønsted acid.[9][10][11] While effective, this method can present challenges such as harsh reaction conditions and the potential for isomeric byproducts.[6][12] An alternative and often high-yielding approach involves the demethylation of the readily available 6-methoxy-1-indanone (B23923).[4][13]

Synthetic Strategies

Two principal synthetic routes for obtaining this compound are outlined below.

Route 1: Intramolecular Friedel-Crafts Acylation of 3-(3-Hydroxyphenyl)propanoic Acid

This approach involves the direct cyclization of 3-(3-hydroxyphenyl)propanoic acid. The presence of the hydroxyl group can complicate the reaction, often necessitating the use of a protecting group or specific catalysts that are compatible with the phenolic moiety. Polyphosphoric acid (PPA) is a commonly used reagent for this type of cyclization.

Route 2: Demethylation of 6-Methoxy-1-indanone

This widely used method involves the cleavage of the methyl ether in 6-methoxy-1-indanone to yield the desired this compound.[4] This can be achieved using various demethylating agents, with aluminum chloride (AlCl₃) being a common and effective choice.[4][13]

Data Presentation